molecular formula C16H28N2O3S B12776304 2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid CAS No. 85486-57-3

2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid

Cat. No.: B12776304
CAS No.: 85486-57-3
M. Wt: 328.5 g/mol
InChI Key: HMQNCLDYZGWGHS-UHFFFAOYSA-N
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Description

2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a thiazolidine ring, and a carboxylic acid group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a ketone.

    Introduction of the Thiazolidine Ring: The thiazolidine ring is introduced through a reaction between a thiol and an aldehyde or ketone.

    Attachment of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid is unique due to its combination of a piperidine ring, a thiazolidine ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

85486-57-3

Molecular Formula

C16H28N2O3S

Molecular Weight

328.5 g/mol

IUPAC Name

2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C16H28N2O3S/c1-10-6-11(2)9-18(8-10)12(19)7-16(5)17-13(14(20)21)15(3,4)22-16/h10-11,13,17H,6-9H2,1-5H3,(H,20,21)

InChI Key

HMQNCLDYZGWGHS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)CC2(NC(C(S2)(C)C)C(=O)O)C)C

Origin of Product

United States

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